N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396676-92-8
VCID: VC4239329
InChI: InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

CAS No.: 1396676-92-8

Cat. No.: VC4239329

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide - 1396676-92-8

Specification

CAS No. 1396676-92-8
Molecular Formula C13H18N2O2S
Molecular Weight 266.36
IUPAC Name N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3
Standard InChI Key LIZHARIJJRUVEP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C

Introduction

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a synthetic organic compound with a unique chemical structure, featuring a sulfonamide group and a dimethylamino functional group attached to a but-2-yn-1-yl chain. This compound is of interest in scientific research due to its potential applications in chemistry, biology, and medicine.

Synthesis

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. These processes often require the use of coupling agents and organic solvents to yield high-purity products.

Applications

This compound is used as a building block in organic synthesis for preparing more complex molecules. It is also investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications. In medicine, it is explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the dimethylamino group and the sulfonamide moiety allows for specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide exhibits significant biological activity, primarily attributed to its interaction with various molecular targets. It may inhibit enzymatic activity by binding to active sites of specific enzymes, and it can modulate cellular signaling by interacting with receptors.

Anticancer Activity

Derivatives of this compound have shown inhibitory effects on cancer cell lines, inducing apoptosis and cell cycle arrest. In vitro studies have demonstrated effectiveness against several cancer cell lines, with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has been explored for its potential in treating inflammatory diseases, demonstrating favorable pharmacokinetic profiles in vivo.

Comparison with Similar Compounds

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is distinct due to the presence of the sulfonamide group, which enhances its solubility and reactivity compared to analogs with benzamide or indole groups. These differences can lead to variations in binding affinities and biological activities.

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